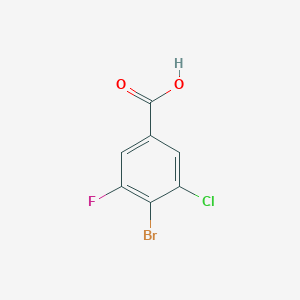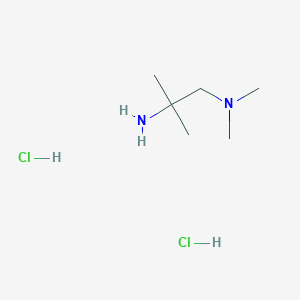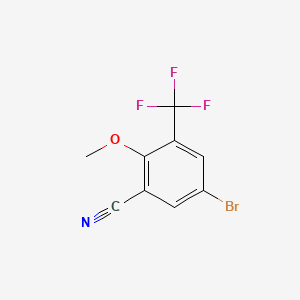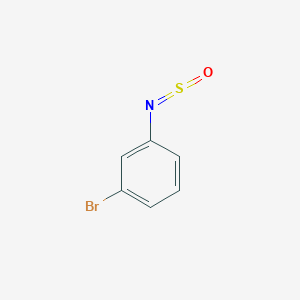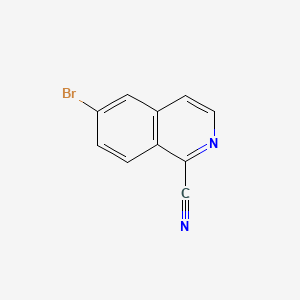
6-Bromoisoquinoline-1-carbonitrile
Vue d'ensemble
Description
6-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the sixth position and a cyano group at the first position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinoline-1-carbonitrile typically involves the bromination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the sixth position.
Cyanation: The brominated isoquinoline is then reacted with a cyanating agent, such as copper(I) cyanide, to introduce the cyano group at the first position.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium-catalyzed coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Buchwald-Hartwig amination, where the bromine is replaced by an amine group.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Buchwald-Hartwig Amination: Palladium catalysts, such as Pd2(dba)3, and ligands like BINAP are employed.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is used for the reduction of the cyano group.
Major Products Formed
Aminated Isoquinolines: Formed through Buchwald-Hartwig amination.
Reduced Isoquinolines: Formed through the reduction of the cyano group.
Applications De Recherche Scientifique
6-Bromoisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromoisoquinoline-1-carbonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-nitrogen bond. The cyano group can participate in various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroisoquinoline-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroisoquinoline-1-carbonitrile: Contains a fluorine atom at the sixth position.
6-Iodoisoquinoline-1-carbonitrile: Features an iodine atom at the sixth position.
Uniqueness
6-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
6-bromoisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTGHQFEQASFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the Buchwald-Hartwig amination reaction using 6-Bromoisoquinoline-1-carbonitrile challenging?
A1: This reaction presents several challenges. Firstly, the presence of a nitrile group on the isoquinoline ring makes the compound susceptible to degradation under strongly basic conditions []. Secondly, the use of a chiral primary amine, (S)-3-Amino-2-methylpropan-1-ol, not only increases the cost of the process but also tends to favor the formation of undesired biaryl byproducts []. These factors necessitate careful optimization of reaction conditions to achieve a high yield of the desired product while minimizing impurities.
Q2: What is the significance of minimizing palladium levels in the final product?
A2: Palladium, often used as a catalyst in the Buchwald-Hartwig amination, is a heavy metal with potential toxicity concerns. In the context of pharmaceutical manufacturing, strict limits are imposed on residual heavy metals in the final drug substance to ensure patient safety []. Therefore, minimizing palladium levels in the isolated product is crucial for meeting regulatory requirements and producing a safe and effective drug.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
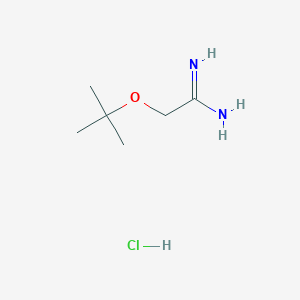
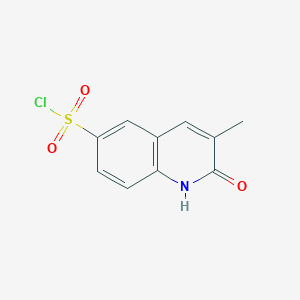
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
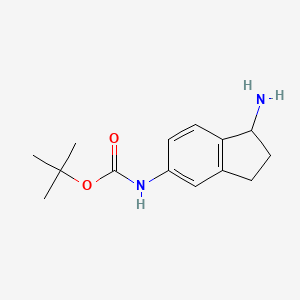
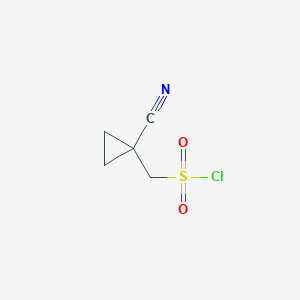
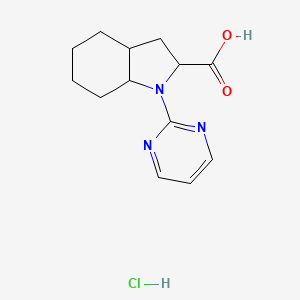
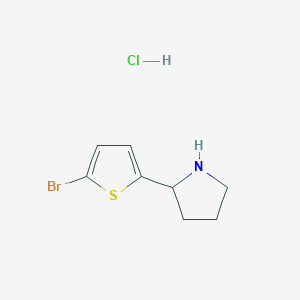
![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)
